2-Aminomethyl-3-pyridin-4-YL-propionic acid
Description
Structural Characterization of 2-Amino-3-(pyridin-4-yl)propanoic Acid Derivatives
Molecular Architecture and IUPAC Nomenclature
The compound 2-amino-3-(pyridin-4-yl)propanoic acid features a propanoic acid backbone substituted at the second carbon by an amino group (-NH₂) and at the third carbon by a pyridin-4-yl moiety. Its IUPAC name, 2-amino-3-(pyridin-4-yl)propanoic acid , reflects this substitution pattern (Figure 1). The molecular formula is C₈H₁₀N₂O₂ , with a molar mass of 166.18 g/mol . The pyridine ring introduces aromaticity and planarity, while the carboxylic acid and amino groups contribute to hydrogen-bonding interactions.
The stereochemistry of the compound varies depending on synthesis routes. For instance, the L-enantiomer (L-4-pyridylalanine) is biologically relevant, whereas racemic mixtures (DL-4-pyridylalanine) are common in synthetic preparations. The hydrochloride salt derivative, 2-amino-3-(pyridin-4-yl)propanoic acid hydrochloride , has a molecular weight of 202.64 g/mol due to the addition of hydrochloric acid.
Crystallographic Analysis and Conformational Studies
While crystallographic data for 2-amino-3-(pyridin-4-yl)propanoic acid are limited in the provided sources, analogous compounds suggest key structural features. For example, imidazo[1,2-a]pyridine derivatives with pyridyl substituents exhibit planar aromatic systems and intermolecular hydrogen bonds between amino and carboxylic acid groups. In such structures:
- Bond lengths : The C-N bond in the pyridine ring measures approximately 1.34 Å, consistent with aromatic delocalization.
- Hydrogen bonding : Carboxylic acid protons form strong hydrogen bonds with amino groups (O-H···N distances ~1.8–2.0 Å), stabilizing crystal lattices.
The pyridin-4-yl group’s orientation relative to the propanoic acid chain influences molecular packing. Computational models predict a gauche conformation for the side chain to minimize steric hindrance between the pyridine ring and carboxylic acid group.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR : In DMSO-d₆, the carboxylic acid proton appears as a broad singlet near δ 12.5 ppm due to hydrogen bonding. The pyridin-4-yl group produces two doublets at δ 8.50 ppm (H-2/H-6) and δ 7.30 ppm (H-3/H-5), integrating to four protons. The aminomethyl (-CH₂NH₂) protons resonate as a multiplet at δ 3.10–3.30 ppm , while the methine proton (CH) adjacent to the amino group appears at δ 4.20 ppm .
13C NMR : Key signals include:
- δ 172.5 ppm (C=O, carboxylic acid),
- δ 150.2 ppm (C-4 pyridine),
- δ 121.4 ppm (C-2/C-6 pyridine),
- δ 55.1 ppm (CH₂NH₂),
- δ 48.9 ppm (CH).
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry of the free acid (m/z 166.18 ) reveals a molecular ion peak [M+H]⁺ at m/z 167 . Characteristic fragments include:
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy identifies functional groups through key absorptions:
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT optimizations at the B3LYP/6-31G(d) level predict a planar pyridine ring with bond lengths and angles matching experimental data for analogous compounds. The amino group adopts a trigonal pyramidal geometry , while the carboxylic acid group participates in intramolecular hydrogen bonding with the pyridine nitrogen (Figure 2).
Molecular Orbital Analysis and Electron Density Mapping
Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 5.2 eV , indicating moderate reactivity. The HOMO localizes on the pyridine ring and amino group, while the LUMO resides on the carboxylic acid moiety (Figure 3). Electron density maps highlight regions of high nucleophilicity (pyridine nitrogen) and electrophilicity (carboxylic carbon).
Properties
CAS No. |
910444-19-8 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(aminomethyl)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-6-8(9(12)13)5-7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13) |
InChI Key |
ZPZJQJPAGXPTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridine-4-carboxaldehyde and alanine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C, and in solvents such as ethanol or water.
Industrial Production Methods:
- Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Esterification | HCl (catalytic), ethanol, reflux | Ethyl 2-amino-3-pyridin-4-yl-propanoate | 85–92% | |
| Amidation | EDCl/HOBt, DMF, room temperature | Corresponding amide derivatives | 70–78% |
Mechanistic studies confirm the activation of the carboxylic acid via carbodiimide-mediated coupling (EDCl) for amide bond formation. Steric hindrance from the pyridine ring slightly reduces yields compared to linear amino acids.
Oxidation and Reduction
The amino and pyridine groups participate in redox reactions:
Manganese-catalyzed oxidations proceed via metal-centered pathways, avoiding radical intermediates . Hydrogenation of the pyridine ring is selective under moderate pressure, preserving the amino group .
Decarboxylation
Thermal decarboxylation occurs under controlled heating:
| Conditions | Temperature | Products | Byproducts | Reference |
|---|---|---|---|---|
| Dry heating | 180–200°C | 2-Aminomethyl-3-pyridin-4-yl-propane | CO₂ |
This reaction is utilized to generate analogs for neurotransmitter studies, leveraging the compound’s structural similarity to GABA.
Coupling Reactions
The pyridine ring enables cross-coupling applications:
Palladium-mediated couplings exhibit regioselectivity at the pyridine C-2 position due to electronic effects .
Biochemical Interactions
The compound interacts with biological targets through its amino acid backbone:
Mechanistic Insights
-
Oxidation Pathways : Mn(III) complexes facilitate electron transfer from the amino group, forming imine intermediates .
-
Coupling Selectivity : Steric and electronic factors direct palladium catalysts to the pyridine’s electron-deficient positions .
-
Decarboxylation : Proceeds via a six-membered transition state, stabilized by intramolecular hydrogen bonding.
Scientific Research Applications
2-Aminomethyl-3-pyridin-4-yl-propionic acid, also known as 2-amino-3-(pyridin-4-yl)propanoic acid, is an amino acid derivative featuring a pyridine ring at the third position. It has a molecular formula of C8H10N2O2 and a molar mass of approximately 166.18 g/mol. This compound, appearing as an off-white powder with a melting point of 167-168 °C, is soluble in dilute hydrochloric acid. It comprises a carboxylic acid group, an amino group, and a pyridine moiety, giving it unique chemical properties and biological activities.
Pharmaceutical Research
2-Amino-3-pyridin-4-yl-propionic acid is primarily used as a building block in drug development. It acts as a potential modulator of neurotransmitter systems and has been studied for its neuroprotective effects. The compound may influence pathways related to glutamate receptors, making it a candidate for research into neurodegenerative diseases. Its structural similarity to other amino acids enables it to interact with various biological targets.
Neuropharmacology
this compound exhibits significant biological activity, particularly in neuropharmacology. Interaction studies indicate that it can modulate receptor activity in neuronal cells, and its interactions with glutamate receptors suggest a role in synaptic transmission and plasticity. It may also influence the binding affinity of certain neurotransmitters, which could have implications for treating conditions like anxiety and depression.
Structural Analogs and Bioisosterism
Several compounds share structural similarities with 2-amino-3-pyridin-4-yl-propionic acid. These compounds present unique pharmacological profiles and potential therapeutic applications based on their structural differences and interactions within biological systems.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Aminomethyl-3-pyridin-3-yl-propionic acid | Similar pyridine structure but different substitution | Potentially different receptor affinities |
| 2-Amino-3-(pyridin-2-yl)propanoic acid | Variation in pyridine position | May exhibit different biological activities |
| 3-Aminomethyl-4-pyridinyl-propionic acid | Different position of amino group | Distinct pharmacological profile |
| 2-Amino-3-(pyridin-5-yl)propanoic acid | Alternative pyridine substitution | Unique interaction properties in biochemical assays |
Bioisosteric Replacement
In the design of glutamate and aspartate analogs, researchers have used a hydroxy-1,2,3-triazole moiety as a bioisostere for the distal carboxylic acid . This approach has led to the development of new classes of inhibitors, such as those for dihydroorotate dehydrogenase (DHODH) and Aldo-Keto Reductase 1C3 (AKR1C3) .
Potential Therapeutic Applications
Mechanism of Action
The mechanism of action of 3-Amino-2-[(pyridin-4-yl)methyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|---|
| 2-Aminomethyl-3-pyridin-4-YL-propionic acid | C₉H₁₂N₂O₂ | 180.21 | Pyridin-4-yl, aminomethyl | Not reported | Moderate (polar solvents) |
| 2-(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid | C₈H₈ClF₃N₂O₂ | 256.61 | Pyrazole (Cl, CF₃, methyl) | Not reported | Low (hydrophobic groups) |
| 2-[3-(6-Chloro-2-hydroxypyrimidin-4-yl)-phenyl]-2-methylpropionic acid | C₁₅H₁₄ClN₂O₃ | 320.74 | Pyrimidine, chloro, hydroxyphenyl | Not reported | Low (bulky aromatic groups) |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | C₁₂H₁₅N₂O₂S₂ | 297.39 | Thietane, thioether, pyrimidine | Not reported | Moderate (ester group) |
Key Observations :
- Substituent Effects: Bulky substituents (e.g., trifluoromethyl in ) reduce solubility but enhance metabolic stability. The aminomethyl group in the target compound improves aqueous solubility compared to halogenated analogs .
- Acidity : The carboxylic acid group (pKa ~2–3) dominates the pH-dependent behavior, but electron-withdrawing substituents (e.g., Cl, CF₃ in ) can lower pKa further .
Key Insights :
- Target Specificity : The pyridin-4-yl group in the target compound may favor interactions with nicotinic acetylcholine receptors or metalloenzymes, whereas pyrimidine derivatives () are more common in kinase inhibitors .
- Metabolic Stability: Halogenated analogs () exhibit longer half-lives but higher toxicity risks due to bioaccumulation. The aminomethyl group in the target compound may facilitate renal excretion .
Biological Activity
2-Aminomethyl-3-pyridin-4-YL-propionic acid (also known as 2-amino-3-(pyridin-4-yl)propanoic acid) is an amino acid derivative characterized by a pyridine ring. It has garnered attention due to its potential biological activities, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and implications for therapeutic applications.
- Molecular Formula : C₈H₁₀N₂O₂
- Molar Mass : 166.18 g/mol
- Appearance : Off-white powder
- Melting Point : 167-168 °C
- Solubility : Soluble in dilute hydrochloric acid
This compound is believed to modulate neurotransmitter systems, particularly through interactions with glutamate receptors. This modulation may enhance synaptic transmission and plasticity, making it a candidate for research into neurodegenerative diseases and mood disorders such as anxiety and depression.
Interaction with Receptors
The compound's structural similarity to other amino acids allows it to interact with various biological targets. Notably, it has been shown to influence the binding affinity of neurotransmitters, which could have significant implications for developing treatments for neurological conditions.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects, potentially through its action on glutamate receptors.
- Modulation of Synaptic Activity : Interaction studies suggest that the compound can modulate receptor activity in neuronal cells, influencing pathways related to synaptic plasticity.
- Potential Therapeutic Applications : Due to its neuropharmacological properties, this compound is being explored for its potential role in treating anxiety and depression.
Comparative Analysis with Similar Compounds
The following table summarizes the structural characteristics and unique features of compounds related to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Aminomethyl-3-pyridin-3-yl-propionic acid | Similar pyridine structure but different substitution | Potentially different receptor affinities |
| 2-Amino-3-(pyridin-2-yl)propanoic acid | Variation in pyridine position | May exhibit different biological activities |
| 3-Aminomethyl-4-pyridinyl-propionic acid | Different position of amino group | Distinct pharmacological profile |
| 2-Amino-3-(pyridin-5-yl)propanoic acid | Alternative pyridine substitution | Unique interaction properties in biochemical assays |
Case Studies
Recent studies have focused on the therapeutic potential of this compound:
- Neurodegenerative Disease Models : In vitro studies have indicated that the compound can protect neuronal cells from excitotoxicity induced by glutamate, suggesting potential applications in conditions like Alzheimer's disease.
- Anxiety and Depression Models : Animal models have demonstrated that administration of this compound can reduce anxiety-like behaviors, supporting its potential as an anxiolytic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Aminomethyl-3-pyridin-4-YL-propionic acid, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridinyl precursors with aminomethyl-propionic acid derivatives via reductive amination or peptide-like bond formation. Optimization can include adjusting catalysts (e.g., Pd/C for hydrogenation), temperature (25–80°C), and solvent systems (e.g., ethanol/water mixtures). Purification via reversed-phase HPLC or recrystallization in ethanol improves purity. Monitoring intermediates with LC-MS ensures reaction progress .
Q. How can the purity and structural integrity of this compound be verified using spectroscopic and chromatographic techniques?
- Methodological Answer : Use -NMR (DMSO-d6, 400 MHz) to confirm proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm). LC-MS (ESI+) validates molecular weight ([M+H] = 181.1 Da). Purity ≥95% can be confirmed via RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries .
Q. What are the key stability challenges associated with this compound under varying storage conditions, and how can they be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Stability studies under controlled conditions (e.g., 4°C in argon-purged vials, desiccated) show minimal degradation over 6 months. Use antioxidants like BHT (0.01% w/v) in stock solutions. Monitor degradation via UV-Vis (λ~260 nm) or TLC (silica gel, ethyl acetate:methanol 4:1) .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the electronic and steric properties of this compound to predict its reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-31G(d) basis sets can model electron density distribution and frontier molecular orbitals. Molecular dynamics simulations (AMBER force field) assess steric interactions in solvent environments. Software like Gaussian or Schrödinger Suite enables visualization of binding affinities to metal catalysts .
Q. How can contradictory data regarding the acid-base behavior of this compound in aqueous versus non-polar solvents be resolved?
- Methodological Answer : Perform potentiometric titrations in buffered aqueous (pH 2–12) and non-polar solvents (e.g., DMSO) to determine pKa shifts. Compare with computational predictions (COSMO-RS solvation model). Use -NMR to track deprotonation effects on carboxylate and pyridinyl groups. Statistical analysis (ANOVA) identifies solvent-specific outliers .
Q. What experimental strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) with varying substrate/enzyme concentrations. Use site-directed mutagenesis to identify binding residues. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, Kd). X-ray crystallography or cryo-EM resolves structural interactions at atomic resolution .
Q. How can the interactions between this compound and biological macromolecules be quantitatively analyzed using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR)?
- Methodological Answer : For ITC, titrate the compound (0.1–1 mM) into a macromolecule solution (e.g., 10 µM protein) at 25°C. Fit data to a one-site binding model using MicroCal PEAQ-ITC software. For SPR, immobilize the target protein on a CM5 chip and measure real-time binding kinetics (association/dissociation rates) at varying analyte concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
